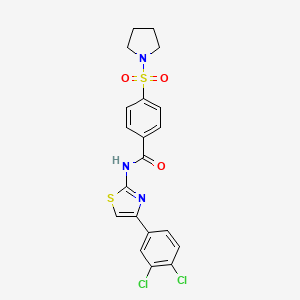

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O3S2/c21-16-8-5-14(11-17(16)22)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUTVXDBWDNYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Substitution Reactions:

Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, exhibit potent anticancer properties. The compound has shown efficacy against various cancer cell lines:

- Mechanism of Action : The presence of the thiazole moiety is crucial for its biological activity. It interacts with cellular targets involved in cell proliferation and apoptosis. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .

-

Case Studies :

- A study indicated that a thiazole-based compound exhibited an IC50 value of 5.71 μM against breast cancer cell lines (MCF-7), outperforming standard treatments like 5-fluorouracil .

- Another investigation highlighted that thiazole derivatives demonstrated significant growth inhibition in various cancer cell lines, suggesting a broad-spectrum anticancer potential .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant effects. Thiazole derivatives are known for their neuroprotective properties, making them candidates for epilepsy treatment.

- Study Findings : In animal models, certain thiazole analogues have shown promising results in reducing seizure activity. For instance, a derivative with similar structural features displayed effective protection in electroshock-induced seizure models .

Antimicrobial Activity

Thiazole-containing compounds have been reported to exhibit antimicrobial properties against a range of pathogens.

- Research Insights : The compound's ability to inhibit bacterial growth was assessed through minimum inhibitory concentration (MIC) tests. Results indicated that derivatives with the thiazole ring showed significant activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.

- Key Observations : Modifications to the phenyl and thiazole rings significantly influence biological activity. Electron-withdrawing groups like chlorine enhance potency by stabilizing the active form of the compound .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

| Application | Description |

|---|---|

| Anticancer | Effective against multiple cancer cell lines |

| Anticonvulsant | Potential treatment for epilepsy |

| Antimicrobial | Active against various bacterial strains |

Mechanism of Action

The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- Compound 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): This analog replaces the pyrrolidine sulfonyl group with a morpholinomethyl moiety and introduces a pyridin-3-yl group at the thiazole’s 4-position.

- Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) :

The piperidine sulfonyl group here differs from the target’s pyrrolidine sulfonyl in ring size (6-membered vs. 5-membered), which may influence steric interactions and conformational flexibility. The 2,5-dimethylphenyl group reduces electronic effects compared to the electron-withdrawing 3,4-dichlorophenyl substituent in the target compound .

Urea Derivatives with Thiazole Cores

- Compounds 8f and 8g (Urea analogs): These derivatives replace the benzamide with a urea linkage (e.g., 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3,4-dichlorophenyl)urea).

Sulfonyl-Containing Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., X = Cl, Br) share sulfonylbenzoyl groups but feature triazole cores instead of thiazoles. The sulfonyl moiety in these compounds facilitates hydrogen bonding, similar to the target compound, but the triazole ring’s tautomeric equilibrium (thione vs. thiol forms) introduces distinct electronic properties .

Pyrrolidine- and Piperidine-Containing Bioactive Compounds

- BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) :

While structurally distinct, this compound highlights the prevalence of pyrrolidine and dichlorophenyl motifs in bioactive molecules. The dichlorophenyl group’s role in enhancing receptor binding via hydrophobic interactions is a common feature shared with the target compound .

Comparative Data Table

¹Calculated based on molecular formula C₂₀H₁₆Cl₂N₃O₃S₂.

²Estimated from structure in .

³Reported in .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Synthetic Pathways : The target compound’s synthesis likely parallels methods for thiazole derivatives, such as Hantzsch thiazole formation, followed by sulfonylation .

Biological Activity

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a combination of functional groups, including a thiazole ring, a dichlorophenyl group, and a pyrrolidine sulfonyl moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 464.4 g/mol

- LogP : 4.9 (indicating moderate lipophilicity)

This compound's structure allows it to interact with various biological targets, potentially leading to its therapeutic effects.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for similar thiazole compounds suggest promising antibacterial activity. For instance, related compounds have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as Jurkat and A-431. For example, one study reported that a structurally similar thiazole compound displayed IC values lower than standard anticancer agents like doxorubicin . The mechanism of action is hypothesized to involve the inhibition of specific proteins or enzymes associated with cancer cell growth.

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors that play roles in cell signaling and proliferation.

- Cytotoxic Effects : By inducing apoptosis in cancer cells, it may contribute to reduced tumor growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related thiazole compounds is essential:

| Compound Name | Structure Features | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC) |

|---|---|---|---|

| N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | Thiazole ring, piperidine sulfonamide | 3.12 (S. aureus) | < Doxorubicin |

| N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide | Thiazole ring, morpholine sulfonamide | 6.25 (E. coli) | > Doxorubicin |

| N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-benzamide | Thiazole ring only | 12.5 (S. aureus) | Not evaluated |

This table illustrates that while similar compounds exhibit varying degrees of activity, the presence of specific functional groups in this compound may enhance its biological efficacy.

Study on Antimicrobial Properties

A recent study focused on synthesizing various thiazole derivatives and evaluating their antimicrobial activities against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Study on Anticancer Effects

Another research effort aimed at assessing the cytotoxicity of thiazole-based compounds against different cancer cell lines revealed that structural modifications significantly influenced their effectiveness. The incorporation of a pyrrolidine sulfonamide group was found to increase cytotoxicity compared to simpler thiazole derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Substitution reactions to introduce the 3,4-dichlorophenyl group onto the thiazole ring.

- Sulfonylation to attach the pyrrolidin-1-ylsulfonyl moiety to the benzamide core.

Key parameters include: - Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and functional groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% is typically required for biological assays) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs?

Discrepancies in activity data (e.g., between fluorinated vs. chlorinated thiazole derivatives) can arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl, -F) may alter binding affinity to targets like kinases or receptors.

- Stereochemical influences : Use X-ray crystallography to compare binding modes of analogs .

- Validation : Replicate assays under standardized conditions and verify compound identity via LC-MS .

Q. How does the pyrrolidin-1-ylsulfonyl group influence the compound’s mechanism of action in enzymatic inhibition?

The sulfonyl group acts as a hydrogen-bond acceptor, enhancing interactions with catalytic residues (e.g., in proteases or kinases).

- Structure-activity relationship (SAR) studies : Replace pyrrolidine with other amines (e.g., piperidine) to assess potency changes.

- Molecular docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to identify critical binding motifs .

Q. What methodological approaches are used to optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Introduce hydrochloride or sodium salts to improve aqueous solubility.

- Prodrug design : Modify the benzamide or sulfonyl group to enhance metabolic stability.

- Lipophilicity adjustment : Replace the dichlorophenyl group with less hydrophobic substituents (e.g., methoxy) .

Q. How can researchers address instability of the thiazole ring under physiological conditions?

- pH optimization : Conduct stability studies in buffers (pH 4–8) to identify degradation pathways.

- Protective groups : Temporarily mask reactive sites (e.g., thiazole nitrogen) during synthesis.

- Inert atmospheres : Use nitrogen or argon during sensitive reactions to prevent oxidation .

Q. What experimental designs are recommended to elucidate discrepancies between in vitro and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation.

- Target engagement assays : Use fluorescence polarization or SPR to verify target binding in vivo.

- Species-specific models : Compare rodent vs. human cell lines to identify translational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.